molecular formula C24H32N6O4 B10763835 (2R)-2-[[2-[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]acetyl]-cyclohexylamino]-N-cyclopentylpropanamide

(2R)-2-[[2-[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]acetyl]-cyclohexylamino]-N-cyclopentylpropanamide

Cat. No.: B10763835
M. Wt: 468.5 g/mol
InChI Key: RZNBRWZQSTXMIV-MRXNPFEDSA-N
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Description

ML279 is a small molecule inhibitor that targets scavenger receptor class B type I (SR-BI), which is involved in the uptake of high-density lipoprotein (HDL) cholesterol. This compound has shown potential in modulating lipid metabolism and has been studied for its therapeutic applications in cardiovascular diseases .

Preparation Methods

ML279 can be synthesized through a series of chemical reactions. The initial hit compound was identified via a high-throughput screen of the National Institutes of Health Molecular Libraries Small Molecule Repository. The synthesis involves a linear peptidomimetic scaffold with two adjacent amide groups and an aryl-substituted heterocycle. The preparation of ML279 includes the Ugi four-component reaction, followed by a stepwise sequence to obtain enantiopure compounds .

Chemical Reactions Analysis

ML279 undergoes various chemical reactions, including:

    Oxidation: ML279 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: ML279 can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

ML279 has been extensively studied for its applications in various fields:

Mechanism of Action

ML279 exerts its effects by stabilizing the interaction of HDL particles with SR-BI. This interaction is reversible, and ML279 shows good potency with an IC50 value of 17 nanomolar. The compound is non-toxic, plasma stable, and has improved solubility compared to other probes like ML278. The molecular target of ML279 is SR-BI, and it modulates the pathway involved in lipid uptake and metabolism .

Comparison with Similar Compounds

ML279 is compared with other similar compounds such as ML278. While both compounds target SR-BI, ML279 has improved solubility and potency. Other similar compounds include various bisamide-heterocycles that also inhibit SR-BI-mediated lipid uptake. ML279 stands out due to its reversible interaction and better pharmacokinetic properties .

Properties

Molecular Formula

C24H32N6O4

Molecular Weight

468.5 g/mol

IUPAC Name

(2R)-2-[[2-[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]acetyl]-cyclohexylamino]-N-cyclopentylpropanamide

InChI

InChI=1S/C24H32N6O4/c1-16(24(32)25-18-7-5-6-8-18)30(19-9-3-2-4-10-19)22(31)14-29-27-23(26-28-29)17-11-12-20-21(13-17)34-15-33-20/h11-13,16,18-19H,2-10,14-15H2,1H3,(H,25,32)/t16-/m1/s1

InChI Key

RZNBRWZQSTXMIV-MRXNPFEDSA-N

Isomeric SMILES

C[C@H](C(=O)NC1CCCC1)N(C2CCCCC2)C(=O)CN3N=C(N=N3)C4=CC5=C(C=C4)OCO5

Canonical SMILES

CC(C(=O)NC1CCCC1)N(C2CCCCC2)C(=O)CN3N=C(N=N3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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